7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
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Overview
Description
7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its fluorescent properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known to be a multi-stimuli responsive fluorescent material , suggesting that it interacts with various targets to exhibit its properties.
Mode of Action
The compound exhibits unique properties such as aggregation-induced emission, acidochromism, and mechanochromic luminescent features . It also shows unique methanol responsiveness . These properties suggest that the compound interacts with its targets in a way that allows it to respond to different stimuli, including changes in aggregation, pH, mechanical force, and the presence of methanol .
Result of Action
The compound exhibits reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism . This suggests that the compound can undergo structural changes in response to UV light, leading to changes in its optical properties .
Action Environment
The action of the compound is influenced by environmental factors such as the presence of methanol and UV light . These factors can trigger changes in the compound’s properties, influencing its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcoumarin and diethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone.
Procedure: The 4-methylcoumarin is reacted with diethylamine under reflux conditions to introduce the diethylamino group at the 7-position. The hydroxymethyl group is introduced at the 3-position through a subsequent reaction with formaldehyde.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 7-Diethylamino-3-carboxy-4-methyl-chromen-2-one.
Reduction: 7-Diethylamino-3-hydroxymethyl-4-methyl-dihydrocoumarin.
Substitution: Various substituted coumarins depending on the substituent introduced
Scientific Research Applications
7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized as a dye in textile and paper industries due to its bright fluorescence .
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-hydroxy-chromen-2-one: Similar structure but lacks the hydroxymethyl group at the 3-position.
7-Diethylamino-4-methylcoumarin: Similar structure but lacks the hydroxymethyl group at the 3-position.
Uniqueness
7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is unique due to the presence of both the diethylamino group at the 7-position and the hydroxymethyl group at the 3-position. This combination imparts distinct fluorescent properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-8,17H,4-5,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPAGXKXJDKNMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353647 |
Source
|
Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127321-51-1 |
Source
|
Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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